Home > Products > Screening Compounds P95782 > Reduced haloperidol
Reduced haloperidol - 34104-67-1

Reduced haloperidol

Catalog Number: EVT-279850
CAS Number: 34104-67-1
Molecular Formula: C21H25ClFNO2
Molecular Weight: 377.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Reduced haloperidol is a major, chiral metabolite of the antipsychotic drug haloperidol. [, , ] It is formed through the reduction of the ketone group in haloperidol by carbonyl reductase enzymes, primarily in the liver. [, , , ] Reduced haloperidol can be further metabolized by glucuronidation or back-oxidized to haloperidol in a reversible reaction. [, , , ] In scientific research, reduced haloperidol serves as a valuable tool for investigating haloperidol metabolism, drug interactions, and potential therapeutic applications.

Haloperidol

Compound Description: Haloperidol is a butyrophenone antipsychotic drug primarily used to treat schizophrenia, acute psychotic states, and delirium. It exerts its antipsychotic effects primarily by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , , , , , ]

Relevance: Haloperidol is the parent compound of Reduced haloperidol. [, , , , , , , ] It undergoes metabolic reduction in the body to form Reduced haloperidol, which exhibits a distinct pharmacological profile. While both compounds share structural similarities, Reduced haloperidol demonstrates a lower affinity for dopamine D2 receptors and a higher affinity for sigma-1 receptors compared to haloperidol. [, , , ]

Haloperidol Glucuronide (HAL-GL)

Compound Description: Haloperidol Glucuronide is a phase II metabolite of Haloperidol formed by the conjugation of Haloperidol with glucuronic acid. This metabolic process, catalyzed by uridine diphosphoglucose glucuronosyltransferase enzymes, typically results in the formation of more water-soluble and excretable compounds. []

Relevance: The formation of Haloperidol Glucuronide represents a major metabolic pathway for Haloperidol in humans. [] This glucuronidation process contributes significantly to the clearance of Haloperidol from the body, ultimately impacting its effective concentration and duration of action. Reduced haloperidol, as an active metabolite in equilibrium with haloperidol, would also be indirectly affected by this metabolic pathway.

Reduced Haloperidol Glucuronide (RHAL-GL)

Compound Description: Reduced haloperidol glucuronide is a phase II metabolite formed by the glucuronidation of Reduced haloperidol. Like HAL-GL, RHAL-GL is more water-soluble, facilitating its excretion from the body. []

Relevance: The formation of Reduced haloperidol glucuronide is another metabolic pathway involved in the clearance of Reduced haloperidol. [] This process can influence the overall efficacy and duration of action of Reduced haloperidol, as it directly impacts the levels of the active compound available in the body.

4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP)

Compound Description: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) is an N-dealkylated metabolite of both haloperidol and Reduced haloperidol. []

Relevance: CPHP is formed via the same metabolic pathway (N-dealkylation) as that responsible for the breakdown of Reduced haloperidol. [] Notably, CPHP exhibits a diminished inhibitory potency on CYP2D6 compared to both haloperidol and reduced haloperidol. []

4-(4-Chlorophenyl)-1-[3-(4-fluorobenzoyl)propyl]piperidin-4-ol (RHPTP)

Compound Description: 4-(4-Chlorophenyl)-1-[3-(4-fluorobenzoyl)propyl]piperidin-4-ol (RHPTP) is a metabolite of Reduced haloperidol formed through oxidative metabolism. []

Relevance: RHPTP is generated as a product of Reduced haloperidol metabolism and, like Reduced haloperidol itself, acts as a potent inhibitor of CYP2D6. [] Understanding the activity of RHPTP can provide insights into potential drug interactions associated with Reduced haloperidol.

Haloperidol Pyridinium (HP+)

Compound Description: Haloperidol Pyridinium (HP+) is a potentially neurotoxic metabolite of haloperidol, formed through a process called aromatization. []

Relevance: While not directly metabolized from Reduced haloperidol, HP+'s formation is relevant due to the interconversion between haloperidol and Reduced haloperidol in vivo. [] This link suggests that factors influencing haloperidol metabolism, including its interconversion with Reduced haloperidol, could indirectly impact HP+ levels.

Reduced Haloperidol Pyridinium (RHP+)

Compound Description: Reduced haloperidol pyridinium (RHP+) is a metabolite of Reduced haloperidol, also formed through aromatization. []

Relevance: RHP+ is a direct metabolite of Reduced haloperidol and, similar to HP+, has been suggested as a potential contributor to long-term adverse effects associated with haloperidol treatment. []

(±)-4-(4-Chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol

Compound Description: This compound, a difluorinated analogue of Reduced haloperidol, was synthesized to enhance its metabolic stability and prevent its oxidation back to haloperidol. Similar to Reduced haloperidol, it displays high affinity for sigma-1 receptors (S1R) and promotes BDNF release from astrocytes. []

Relevance: This difluorinated analog closely resembles the structure of Reduced haloperidol, with the key distinction of fluorine substitutions aimed at preventing its in vivo oxidation back to haloperidol. [] It serves as a valuable tool to investigate the therapeutic potential of S1R agonism without the confounding effects of haloperidol.

4-Fluorobutyrophenone (FBPA)

Compound Description: 4-Fluorobutyrophenone (FBPA) is an N-dealkylated metabolite of haloperidol, structurally similar to both haloperidol and Reduced haloperidol but lacking the piperidine ring nitrogen. []

Relevance: FBPA is relevant as a product of haloperidol metabolism. [] Unlike Reduced haloperidol and some other haloperidol metabolites, FBPA shows no significant inhibitory effects on CYP2D6 activity, indicating a different pharmacological profile. []

Dextromethorphan

Compound Description: Dextromethorphan is a cough suppressant medication. It is often employed as a probe drug in clinical pharmacology to assess the activity of the cytochrome P450 enzyme, CYP2D6. [, ]

Relevance: Dextromethorphan is not structurally related to Reduced haloperidol but serves as a tool to study CYP2D6 activity, an enzyme involved in metabolizing both haloperidol and Reduced haloperidol. [, ] By inhibiting CYP2D6, Reduced haloperidol can potentially alter the metabolism and clearance of co-administered drugs like dextromethorphan.

S(-)-Reduced Haloperidol and R(+)-Reduced Haloperidol

Compound Description: Reduced haloperidol exists as two enantiomers, S(-)-Reduced Haloperidol and R(+)-Reduced Haloperidol, which are mirror images of each other. []

Relevance: Both enantiomers of Reduced haloperidol exhibit different inhibitory potencies toward CYP2D6. The S(-)-enantiomer demonstrates a significantly stronger inhibitory effect compared to the R(+)-enantiomer. [] Notably, the S(-) enantiomer is the more abundant form found in vivo. [] This stereoselective inhibition underscores the importance of considering individual enantiomers when investigating the pharmacological effects of Reduced haloperidol.

Synthesis Analysis

Methods of Synthesis
Reduced haloperidol can be synthesized through various methods, primarily focusing on the reduction of the carbonyl group in haloperidol. The most common approaches include:

  1. Chemical Reduction: Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone functional group of haloperidol to a secondary alcohol.
  2. Enzymatic Reduction: Employing enzymes like carbonyl reductase which selectively reduce the carbonyl group under mild conditions, leading to high stereoselectivity for the desired enantiomer of reduced haloperidol.

Recent studies have developed efficient stereospecific synthesis routes that allow for the production of both enantiomers of reduced haloperidol from readily available starting materials . The synthesis typically involves careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

Molecular Structure Analysis

Molecular Structure
The molecular formula of reduced haloperidol is C₁₈H₂₄ClFNO. It features a piperidine ring connected to a butyrophenone moiety. The structure includes:

  • Chiral Center: Reduced haloperidol possesses an asymmetric carbon atom, resulting in two enantiomers: (+)-reduced haloperidol and (−)-reduced haloperidol.
  • Functional Groups: The presence of hydroxyl (-OH) groups indicates its reduced state compared to haloperidol.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets .

Chemical Reactions Analysis

Chemical Reactions Involving Reduced Haloperidol
Reduced haloperidol participates in several chemical reactions:

  1. Oxidation: It can be oxidized back to haloperidol through cytochrome P450-mediated pathways.
  2. Glucuronidation: This metabolic process involves conjugation with glucuronic acid, enhancing solubility and facilitating excretion.
  3. Reactions with Other Metabolites: Reduced haloperidol interacts with various metabolites formed during the metabolism of haloperidol, influencing pharmacological effects and safety profiles.

The metabolic pathways are crucial for understanding the pharmacokinetics of reduced haloperidol and its role in therapeutic efficacy .

Mechanism of Action

Mechanism of Action
Reduced haloperidol acts primarily as a dopamine receptor antagonist, particularly targeting the D2 dopamine receptors in the brain. Its mechanism involves:

  • Dopamine Receptor Binding: Reduced haloperidol binds to D2 receptors, inhibiting dopamine signaling which is often dysregulated in psychotic disorders.
  • Modulation of Neurotransmitter Release: By blocking these receptors, it reduces excessive dopaminergic activity that contributes to symptoms like hallucinations and delusions.

Research indicates that while reduced haloperidol has a lower binding affinity compared to its parent compound, it still plays a role in modulating dopaminergic pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Reduced haloperidol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 323.85 g/mol.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water due to its lipophilic nature.
  • Stability: Reduced haloperidol is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its pharmacokinetic behavior and therapeutic applications .

Applications

Scientific Applications
Reduced haloperidol has several applications in scientific research and clinical settings:

  1. Pharmacokinetic Studies: Understanding its metabolism aids in optimizing dosing regimens for patients receiving haloperidol.
  2. Drug Development: Insights into its action can guide the development of new antipsychotic medications with improved efficacy and safety profiles.
  3. Biomarker Research: Its presence in biological samples can serve as a biomarker for monitoring adherence to treatment regimens involving haloperidol.

Additionally, ongoing research explores its potential role as a sigma-1 receptor ligand, suggesting broader implications for neuropsychiatric disorders beyond traditional dopamine antagonism .

Properties

CAS Number

34104-67-1

Product Name

Reduced haloperidol

IUPAC Name

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol

Molecular Formula

C21H25ClFNO2

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2

InChI Key

WNZBBTJFOIOEMP-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Solubility

Soluble in DMSO

Synonyms

4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanol
hydroxyhaloperidol
reduced haloperidol

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.